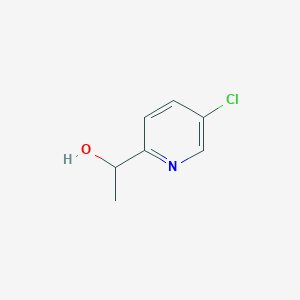

1-(5-Chloropyridin-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloropyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWSYXWXQLPXCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Chloropyridin 2 Yl Ethanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For 1-(5-chloropyridin-2-yl)ethanol, the primary disconnection occurs at the carbon-carbon bond adjacent to the hydroxyl group or at the carbon-oxygen bond of the alcohol itself.

A primary retrosynthetic disconnection breaks the bond between the chiral carbon and the pyridine (B92270) ring. This suggests a synthetic route involving the addition of a methyl group equivalent to an aldehyde. This leads back to 2-formyl-5-chloropyridine and a methyl organometallic reagent, such as a Grignard or organolithium reagent. youtube.com

Alternatively, a functional group interconversion (FGI) approach points to the reduction of a ketone precursor. youtube.com This is often a more direct and common strategy. This disconnection leads to 1-(5-chloropyridin-2-yl)ethanone (B1589478), a readily available starting material. youtube.comyoutube.com The synthesis of this ketone can be achieved through various methods, including the Friedel-Crafts acylation of a suitably protected 2-chloropyridine (B119429) derivative. youtube.com

Classical Synthetic Routes to this compound

Classical methods for synthesizing secondary alcohols like this compound typically involve the reduction of ketones or the addition of organometallic reagents to aldehydes. These methods are well-established and widely used in organic synthesis.

The reduction of the carbonyl group in 1-(5-chloropyridin-2-yl)ethanone is a straightforward and efficient method to produce this compound. youtube.comyoutube.com This transformation can be achieved using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and high selectivity for ketones and aldehydes. youtube.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

| Precursor | Reducing Agent | Product |

| 1-(5-Chloropyridin-2-yl)ethanone | Sodium Borohydride (NaBH₄) | This compound |

This table outlines the key components in the reduction of the ketone precursor.

An alternative classical approach involves the nucleophilic addition of a methyl group to the carbonyl carbon of 2-formyl-5-chloropyridine. youtube.com This can be accomplished using organometallic reagents like methylmagnesium bromide (a Grignard reagent) or methyllithium. rug.nlnih.gov

The reaction involves the attack of the nucleophilic methyl group on the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide and yield the secondary alcohol. youtube.com The synthesis of the required aldehyde, 2-formyl-5-chloropyridine, can be achieved through the oxidation of the corresponding primary alcohol or other established methods. google.comgoogle.com

Indirect routes involving nucleophilic addition to the pyridine ring itself can also be envisioned, although they are generally less direct for this specific target. Such strategies might involve the addition of a nucleophile to an activated pyridinium (B92312) salt, which could then be further elaborated to the desired alcohol. rug.nl These methods are often more complex and may require multiple steps to install the desired substituents at the correct positions. rug.nl

Asymmetric and Stereoselective Synthesis of this compound

The synthesis of a single enantiomer of this compound is crucial for many pharmaceutical applications. This is achieved through asymmetric synthesis, which employs chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. nih.govucl.ac.uk

The most common and efficient method for the asymmetric synthesis of chiral alcohols is the catalytic reduction of the corresponding prochiral ketone. mdpi.com This involves the use of a chiral catalyst that facilitates the transfer of a hydride from a reducing agent to one face of the carbonyl group preferentially. nih.govmdpi.com

A variety of chiral catalysts have been developed for this purpose, often based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. nih.govmdpi.com For the reduction of 1-(5-chloropyridin-2-yl)ethanone, a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, can be employed in conjunction with a stoichiometric reducing agent like borane.

Another prominent class of catalysts for the asymmetric hydrogenation of ketones are ruthenium complexes bearing chiral diphosphine and diamine ligands, as pioneered by Noyori. mdpi.com These catalysts are highly efficient and can provide excellent enantioselectivity.

| Ketone Precursor | Chiral Catalyst System | Product | Enantiomeric Excess (ee) |

| 1-(5-Chloropyridin-2-yl)ethanone | Chiral Ruthenium-Diphosphine/Diamine Complex + H₂ | (R)- or (S)-1-(5-Chloropyridin-2-yl)ethanol | Typically >90% |

| 1-(5-Chloropyridin-2-yl)ethanone | Corey-Bakshi-Shibata (CBS) Catalyst + Borane | (R)- or (S)-1-(5-Chloropyridin-2-yl)ethanol | Can achieve high ee |

This table summarizes examples of chiral catalyst systems used for the asymmetric reduction of the ketone precursor.

The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee), which is a measure of the stereochemical purity of the product. researchgate.net

Asymmetric Organometallic Additions

Asymmetric organometallic additions represent a powerful tool for the enantioselective synthesis of chiral alcohols like this compound. This method typically involves the addition of an organometallic reagent to a prochiral ketone, 2-acetyl-5-chloropyridine, in the presence of a chiral ligand or catalyst. The chiral environment created by the ligand directs the approach of the organometallic reagent to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

Commonly employed organometallic reagents for this purpose include organozinc, organoaluminum, and Grignard reagents. The choice of the chiral ligand is crucial for achieving high enantioselectivity. A variety of chiral ligands, such as amino alcohols and diamines, have been successfully utilized in these reactions. For instance, the use of β-pinene derived amino alcohols as chiral auxiliaries has been shown to provide high yields and enantiomeric excesses in the addition of diethylzinc (B1219324) to aldehydes. organic-chemistry.org Similarly, (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol has been demonstrated to promote the enantioselective addition of diethylzinc to aldehydes with high enantiomeric excess. organic-chemistry.org

The reaction conditions, including the solvent, temperature, and the nature of the organometallic reagent and chiral ligand, all play a significant role in the stereochemical outcome of the reaction. Optimization of these parameters is often necessary to achieve the desired level of enantioselectivity for the synthesis of this compound.

Enzymatic and Biocatalytic Approaches

Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of enantiomerically pure this compound. rjeid.com These approaches utilize enzymes, either as isolated preparations or within whole microbial cells, to catalyze the asymmetric reduction of the corresponding ketone, 2-acetyl-5-chloropyridine. mdpi.comnih.gov

Ketoreductases (KREDs) are a prominent class of enzymes used for this transformation. nih.gov They exhibit high stereoselectivity, often producing the desired alcohol enantiomer with excellent enantiomeric excess (ee). mdpi.com The enzymatic reduction requires a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), which is regenerated in situ using a sacrificial co-substrate like isopropanol (B130326) or glucose. mdpi.comnih.gov

The selection of the appropriate enzyme is critical for the success of the biocatalytic reduction. Screening of various commercially available or engineered enzymes is often performed to identify the one with the highest activity and selectivity for the target substrate. mdpi.com For example, the enzymatic reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]-1-butanone to its corresponding (R)-alcohol, a sigma ligand with antipsychotic efficacy, highlights the potential of this approach. mdpi.com Furthermore, the synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol, an intermediate for NK-1 receptor antagonists, was achieved with excellent enantiomeric excess and conversion using an alcohol dehydrogenase from Rhodococcus erythropolis. mdpi.com

Biocatalytic methods offer several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical methods. rjeid.comnih.gov The synthesis of various chiral alcohols and amino acids for pharmaceutical development has been successfully demonstrated using biocatalysis. mdpi.com

Chiral Auxiliary-Based Strategies

Chiral auxiliary-based synthesis is a classical yet effective method for controlling stereochemistry. wikipedia.orgchemeurope.com In this approach, a chiral auxiliary, an optically active compound, is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgchemeurope.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. chemeurope.com

For the synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule. For example, a carboxylic acid derivative of the pyridine could be reacted with a chiral alcohol, like those introduced by Corey or Whitesell, to form a chiral ester. chemeurope.com The subsequent reduction of the ketone functionality would be influenced by the steric bulk of the chiral auxiliary, leading to a diastereoselective reaction. Finally, cleavage of the ester bond would yield the enantiomerically enriched this compound.

Commonly used chiral auxiliaries include oxazolidinones (Evans auxiliaries), pseudoephedrine, and camphor-derived molecules. wikipedia.orgchemeurope.comresearchgate.net These auxiliaries have been successfully applied in a wide range of asymmetric transformations, including alkylations and aldol (B89426) reactions. researchgate.netrsc.org For instance, chiral oxazolidinones are particularly effective in directing stereoselective aldol reactions, which can establish two contiguous stereocenters simultaneously. wikipedia.org While this strategy is well-established, its application to the specific synthesis of this compound would require careful selection of the auxiliary and optimization of the reaction conditions. A study on the asymmetric addition of Grignard reagents to chiral 1-acylpyridinium salts explored the effectiveness of various cyclohexyl-based chiral auxiliaries. capes.gov.br

Palladium-Catalyzed Cross-Coupling Strategies for Pyridine-Based Alcohol Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and they offer a versatile approach to constructing the carbon skeleton of pyridine-based alcohols. While not a direct method for producing the alcohol functionality, these strategies are instrumental in assembling the substituted pyridine core, which can then be further functionalized to yield the desired alcohol.

One such approach involves a palladium-catalyzed Heck-type reaction of O-acetyl ketoximes with allylic alcohols to synthesize pyridines. rsc.org This method demonstrates good to excellent yields and tolerates various functional groups under mild conditions. rsc.org The mechanism is proposed to proceed through the oxidative addition of the oxime to a palladium(0) complex, forming a key alkylideneamino-palladium(II) intermediate. rsc.org

Another strategy involves the palladium-catalyzed C-H activation and cross-coupling of pyridine N-oxides with alkyl bromides. acs.org This reaction provides a practical route to alkylated pyridine derivatives. acs.org The synthesis of naturally occurring pyridine alkaloids has also been achieved via palladium-catalyzed coupling and migration chemistry, showcasing the power of this methodology in constructing complex pyridine-containing molecules. nih.gov

Furthermore, cationic palladium(II)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers and alkenes has been developed. rsc.org This method, which utilizes a sterically hindered pyridine ligand, provides access to multi-substituted pyridines with complete regioselectivity. rsc.org These palladium-catalyzed methods provide efficient pathways to substituted pyridines, which can then be converted to the target alcohol, this compound, through subsequent reduction of a carbonyl group.

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

| Heck-type reaction | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | Synthesis of pyridines from O-acetyl ketoximes and allylic alcohols. | rsc.org |

| C-H Activation/Cross-Coupling | Pd catalyst | Coupling of pyridine N-oxides with secondary and tertiary alkyl bromides. | acs.org |

| Coupling/Migration Chemistry | Pd(0) catalyst | Synthesis of pyridine alkaloids from 3-iodopyridine (B74083) and dienes. | nih.gov |

| Cationic Pd(II)-Catalyzed Alkenylation | Pd(OAc)₂, sterically hindered pyridine ligand | Synthesis of multi-substituted pyridines from α,β-unsaturated oxime ethers. | rsc.org |

Novel and Emerging Synthetic Approaches

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, emerging techniques like flow chemistry and photoredox catalysis hold significant promise.

Flow Chemistry Methodologies

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a microreactor or a packed bed reactor. researchgate.netmdpi.com This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. researchgate.netmdpi.com

While specific examples for the direct synthesis of this compound in a flow system are not extensively documented, the principles of flow chemistry can be readily applied to its synthesis. For instance, the reduction of 2-acetyl-5-chloropyridine to the corresponding alcohol could be performed in a flow reactor packed with a solid-supported reducing agent or a heterogeneous catalyst. This would allow for a continuous production process with easy separation of the product from the catalyst. The synthesis of Lobeglitazone, a drug for type 2 diabetes, has been successfully transposed from a batch to a flow process, demonstrating the feasibility of this technology for multi-step syntheses of complex molecules. researchgate.net

The translation of batch reactions into continuous flow often requires optimization of parameters such as residence time, temperature, and catalyst loading. For example, in the flow synthesis of efavirenz, the reaction time was significantly reduced by using a packed bed containing a copper(0) catalyst. thieme-connect.de

Photoredox Catalysis in Pyridine Functionalization

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, using visible light as a renewable energy source. nih.govacs.org This methodology has been applied to a wide range of transformations, including the functionalization of pyridines. nih.govacs.org

One relevant application is the photoredox-catalyzed carbohydroxylation of olefins, which allows for the direct conversion of unactivated alkenes to primary alcohols. nih.govacs.org This reaction is enabled by the generation of a pyridine N-oxy radical from pyridine N-oxide via photoredox-catalyzed single-electron oxidation. nih.govacs.org While this method directly produces primary alcohols, its principles could be adapted for the synthesis of secondary alcohols like this compound.

| Methodology | Key Features | Potential Application for this compound Synthesis | References |

| Flow Chemistry | Enhanced safety, precise control, scalability, automation. | Continuous reduction of 2-acetyl-5-chloropyridine. | researchgate.netmdpi.comthieme-connect.de |

| Photoredox Catalysis | Mild reaction conditions, use of visible light, novel reactivity. | Functionalization of the pyridine ring, potential for direct alcohol synthesis. | nih.govacs.orgnih.govacs.orgresearchgate.net |

Electrochemical Synthesis Routes

The synthesis of this compound via electrochemical methods is a niche area of research with limited publicly available data. However, analogous electrochemical transformations, such as the reduction of acetylpyridines to their corresponding ethanol derivatives, suggest a viable pathway. This approach would typically involve the electrochemical reduction of the ketone group in 2-acetyl-5-chloropyridine.

Electrochemical synthesis offers a potentially greener and more selective alternative to traditional chemical reduction methods, which often rely on stoichiometric amounts of metal hydride reagents. The core principle of this method lies in the direct transfer of electrons to the substrate at an electrode surface, initiating the reduction process.

A hypothetical electrochemical synthesis of this compound from 2-acetyl-5-chloropyridine would involve a cathodic reduction process. In this setup, the 2-acetyl-5-chloropyridine would be dissolved in a suitable electrolyte solution and placed in an electrochemical cell. Upon application of a specific negative potential at the cathode, electrons are transferred to the carbonyl group of the acetyl moiety. This is typically followed by protonation from a proton source in the electrolyte, leading to the formation of the desired secondary alcohol.

The efficiency and selectivity of this transformation would be highly dependent on several key experimental parameters:

Cathode Material: The choice of cathode material is crucial as it influences the overpotential required for the reduction and can affect the reaction pathway and product distribution. Materials with high hydrogen overvoltage, such as lead, cadmium, or mercury, are often favored for the reduction of carbonyl compounds to alcohols, as they suppress the competing hydrogen evolution reaction.

Electrolyte Composition: The electrolyte must not only provide conductivity but also serve as a proton source. The pH of the solution is a critical factor; acidic conditions can facilitate the protonation steps but may also lead to side reactions, while neutral or slightly alkaline conditions might be more selective for alcohol formation.

Solvent: The solvent must be able to dissolve the substrate and the supporting electrolyte and remain stable under the electrochemical conditions. Protic solvents like water or alcohols can participate in the reaction as proton donors.

Applied Potential or Current Density: Precise control of the applied potential (potentiostatic electrolysis) or current (galvanostatic electrolysis) is essential to achieve the desired reduction selectively without causing further reduction of the pyridine ring or the chloro-substituent.

While specific research data on the electrochemical synthesis of this compound is not readily found in the public domain, a general representation of the reaction parameters based on similar electrochemical reductions of aromatic ketones is presented in the table below.

| Parameter | Typical Conditions for Electrochemical Reduction of Aromatic Ketones |

| Starting Material | 2-Acetyl-5-chloropyridine |

| Cathode | Lead (Pb), Mercury (Hg), Cadmium (Cd), or a modified carbon electrode |

| Anode | Platinum (Pt), Graphite, or a dimensionally stable anode (DSA) |

| Electrolyte | Aqueous acidic (e.g., H₂SO₄) or buffered solutions |

| Solvent | Water, Ethanol/Water mixture, or Acetonitrile |

| Mode of Electrolysis | Potentiostatic (controlled potential) or Galvanostatic (controlled current) |

| Temperature | Room temperature |

It is important to note that the conditions in the table are illustrative and would require significant optimization for the specific synthesis of this compound to maximize yield and purity. Further research and development in this area are necessary to establish a robust and efficient electrochemical route for the production of this compound.

Reaction Mechanisms and Reactivity of 1 5 Chloropyridin 2 Yl Ethanol

Electronic and Steric Influences on Reactivity Profiles

The reactivity of the 1-(5-chloropyridin-2-yl)ethanol molecule is significantly shaped by both electronic and steric factors. The pyridine (B92270) nitrogen atom, being highly electronegative, exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, rendering the pyridine ring electron-deficient. This effect is most pronounced at the ortho (C2 and C6) and para (C4) positions. stackexchange.comyoutube.com The chlorine atom at the C5 position further deactivates the ring towards electrophilic attack through its inductive effect, while its lone pairs can have a weak activating effect through resonance.

The 1-hydroxyethyl group at the C2 position introduces steric bulk, which can hinder the approach of reagents to the nitrogen atom and the C2 and C3 positions of the pyridine ring. The reactivity of the alcohol itself is also influenced by the electron-withdrawing nature of the pyridine ring, which can affect the acidity of the hydroxyl proton.

Nucleophilic and Electrophilic Reactivity at the Alcohol Moiety

The secondary alcohol group in this compound is a versatile functional group that can exhibit both nucleophilic and electrophilic character.

As a nucleophile, the oxygen atom of the hydroxyl group can attack various electrophiles. A prominent example is the Fischer-Speier esterification , where the alcohol reacts with a carboxylic acid in the presence of an acid catalyst to form an ester. chemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and can be driven to completion by removing the water formed or using an excess of the alcohol. masterorganicchemistry.com Esters can also be formed through reaction with more reactive carboxylic acid derivatives like acyl chlorides and acid anhydrides. chemguide.co.uk

The alcohol can also be made to act as an electrophile. Protonation of the hydroxyl group under acidic conditions converts it into a good leaving group (H₂O), allowing for nucleophilic substitution at the benzylic-type carbon. Furthermore, the secondary alcohol can be oxidized to the corresponding ketone, 2-acetyl-5-chloropyridine. libretexts.org Common oxidizing agents for this transformation include chromium-based reagents and milder, more selective methods.

Table 1: Reactivity of the Alcohol Moiety

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Esterification | Acyl Chloride | Ester |

| Oxidation | Oxidizing Agent (e.g., PCC, DMP) | Ketone |

| Substitution | H-X | Alkyl Halide |

Reactivity of the Chloropyridine Core

The chloropyridine core of the molecule offers several avenues for functionalization, primarily centered around the reactive carbon-chlorine bond.

The chlorine atom of this compound can be replaced by a metal, typically lithium or magnesium, through a halogen-metal exchange reaction . wikipedia.org This reaction is a powerful tool for the formation of organometallic intermediates, which can then be reacted with various electrophiles to introduce new functional groups. The reaction typically involves treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. stackexchange.com The resulting pyridyllithium species is a potent nucleophile. The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making chloro-substituted pyridines less reactive than their bromo or iodo counterparts. wikipedia.org The presence of the alcohol functionality may require protection prior to the exchange reaction to prevent side reactions. Alternatively, using a combination of a Grignard reagent and an organolithium compound can sometimes circumvent the need for protection of acidic protons. nih.gov

The electron-deficient nature of the pyridine ring, enhanced by the presence of the chlorine atom, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) . nih.gov In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring. stackexchange.comvaia.com Subsequent expulsion of the chloride ion restores the aromaticity of the ring and yields the substituted product.

The SNAr reaction is highly favored at the 2- and 4-positions of the pyridine ring due to the effective stabilization of the intermediate. stackexchange.comyoutube.comquimicaorganica.org In the case of this compound, the chlorine is at the 5-position. While SNAr is most common at the 2- and 4-positions, the presence of activating groups can facilitate substitution at other positions. The reaction is typically carried out with strong nucleophiles, such as alkoxides, amides, or thiolates, often at elevated temperatures.

The carbon-chlorine bond in this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net It is a versatile method for forming new carbon-carbon bonds and is widely used to synthesize biaryl compounds. organic-chemistry.org The reactivity of the chloropyridine can be enhanced by using specialized ligands that facilitate the oxidative addition of the C-Cl bond to the palladium center.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the chloropyridine and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.net Copper-free versions of this reaction have also been developed. nih.gov

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a carbon-nitrogen bond by coupling the chloropyridine with a primary or secondary amine. wikipedia.orgacsgcipr.orglibretexts.org The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands and requires a base. researchgate.net It is a highly general method for the synthesis of arylamines.

Table 2: Cross-Coupling Reactions at the Chloro Position

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) |

| Buchwald-Hartwig Amination | Amine | C-N |

Participation in Rearrangement Reactions

Under certain conditions, this compound could potentially undergo rearrangement reactions. For instance, under strongly acidic conditions, protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation at the benzylic-like position. This carbocation could then undergo a hydride shift from the adjacent methyl group to form a more stable tertiary carbocation, if such a rearrangement is sterically and electronically favorable. masterorganicchemistry.commasterorganicchemistry.com However, such rearrangements are often in competition with other reaction pathways like elimination or substitution.

Another potential, though less common, rearrangement for a related structural motif is the Meyer-Schuster rearrangement . This acid-catalyzed rearrangement converts propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org While not directly applicable to this compound, it illustrates the types of rearrangements that alcohol functionalities can undergo under specific conditions.

Oxidation and Reduction Pathways of the Alcohol Functionality

The secondary alcohol group in this compound is susceptible to both oxidation and reduction reactions, leading to the formation of a ketone or confirming its structure through synthesis from the corresponding ketone, respectively.

Oxidation:

The oxidation of this compound involves the conversion of the secondary alcohol to its corresponding ketone, 1-(5-chloropyridin-2-yl)ethanone (B1589478). This transformation is a common and crucial reaction in organic synthesis. Various oxidizing agents can accomplish this, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents and potassium permanganate (B83412). For instance, chromium trioxide (CrO₃) and its complexes, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), are frequently employed for this purpose. libretexts.org These reagents are known for their ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, often under mild conditions. libretexts.org Another powerful oxidizing agent is potassium permanganate (KMnO₄), which can also oxidize alcohols; however, it is a very strong oxidant and can sometimes lead to over-oxidation or side reactions if not carefully controlled. libretexts.org

The general reaction for the oxidation of this compound is depicted below:

| Oxidizing Agent | Typical Conditions | Product | Notes |

| Chromium Trioxide (CrO₃) | Acetone, H₂SO₄ (Jones reagent) | 1-(5-chloropyridin-2-yl)ethanone | Strong oxidizing agent. organic-chemistry.org |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 1-(5-chloropyridin-2-yl)ethanone | Milder and more selective than Jones reagent. libretexts.org |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, heat | 1-(5-chloropyridin-2-yl)ethanone | Powerful oxidant, may lead to side-products. libretexts.org |

Reduction:

The reduction of the corresponding ketone, 1-(5-chloropyridin-2-yl)ethanone, serves as a primary synthetic route to this compound. This reaction involves the addition of a hydride (H⁻) to the carbonyl carbon.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling, typically used in protic solvents like methanol (B129727) or ethanol (B145695). masterorganicchemistry.comchemguide.co.uk Lithium aluminum hydride is a much stronger reducing agent and will also reduce other functional groups like esters and carboxylic acids. adichemistry.commasterorganicchemistry.com It must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran. adichemistry.com

The general reaction for the reduction of 1-(5-chloropyridin-2-yl)ethanone is as follows:

| Reducing Agent | Typical Solvents | Product | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | This compound | Selective for aldehydes and ketones. masterorganicchemistry.comyoutube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | This compound | Powerful, non-selective reducing agent. adichemistry.commasterorganicchemistry.com |

Furthermore, the reduction of 2-acetylpyridine (B122185) derivatives can be achieved with high enantioselectivity using biocatalysts such as ketoreductases (KREDs). nih.govnih.govsemanticscholar.org These enzymes, often used in whole-cell systems (e.g., Saccharomyces cerevisiae) or as isolated enzymes, can produce specific stereoisomers of the alcohol, which is of significant importance in the synthesis of chiral pharmaceuticals. nih.govnih.govnih.gov

Acid-Base Properties and Proton Transfer Mechanisms

The acid-base properties of this compound are dictated by the presence of the basic pyridine nitrogen and the weakly acidic hydroxyl group.

Acid-Base Properties:

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes the nitrogen atom basic and susceptible to protonation by acids to form a pyridinium ion. The basicity of the pyridine nitrogen is influenced by the substituents on the ring. The presence of the electron-withdrawing chlorine atom at the 5-position is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa of pyridinium ion is ~5.2).

The hydroxyl group of the ethanol substituent is weakly acidic and can be deprotonated by a strong base to form an alkoxide ion. The acidity of this proton is influenced by the electron-withdrawing nature of the chloropyridinyl group, which would make it slightly more acidic than a simple aliphatic alcohol like ethanol (pKa ~16).

The protonation and deprotonation equilibria are as follows:

Protonation of the pyridine nitrogen: C₇H₇ClNO-H + H⁺ ⇌ [C₇H₇ClNO-H₂]⁺

Deprotonation of the hydroxyl group: C₇H₈ClNO ⇌ C₇H₇ClNO⁻ + H⁺

| Functional Group | Property | Expected pKa Range | Influencing Factors |

| Pyridine Nitrogen | Basic | < 5.2 | Electron-withdrawing effect of the chlorine atom. |

| Hydroxyl Group | Weakly Acidic | < 16 | Electron-withdrawing effect of the chloropyridinyl group. |

Proton Transfer Mechanisms:

Proton transfer is a fundamental step in many reactions involving this compound. In aqueous or protic solutions, proton transfer is typically mediated by solvent molecules like water or ethanol, which act as proton shuttles.

For instance, in an acidic solution, the pyridine nitrogen will be protonated. The mechanism involves the lone pair of the nitrogen atom attacking a proton from the acidic medium. Conversely, in the presence of a strong base, the hydroxyl proton can be abstracted. This process involves the base removing the proton, with the electrons from the O-H bond localizing on the oxygen atom to form the alkoxide.

Intramolecular proton transfer, while less common, could be envisioned between the pyridinium proton and the hydroxyl group, although this would likely proceed through a solvent-mediated pathway in most practical scenarios. The efficiency and mechanism of proton transfer are crucial in determining reaction rates and pathways for reactions such as esterification or etherification of the alcohol functionality.

Advanced Spectroscopic and Structural Elucidation Studies of 1 5 Chloropyridin 2 Yl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(5-Chloropyridin-2-yl)ethanol in solution. While standard 1D ¹H and ¹³C NMR provide primary evidence of the functional groups present, advanced 2D NMR techniques are required for complete and unambiguous assignment of all atoms and to understand spatial relationships.

Two-dimensional NMR experiments are crucial for establishing the precise connectivity and spatial arrangement of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal a correlation between the methine proton of the ethanol (B145695) group (-CHOH) and the protons of the methyl group (-CH₃), confirming the ethyl fragment. It would also show correlations between the coupled protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon atom by correlating it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for piecing together the molecular skeleton. For instance, it would show correlations from the methyl protons to the methine carbon and the C2 carbon of the pyridine ring, confirming the attachment of the ethanol group to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining conformation and stereochemistry.

Table 1: Expected 2D NMR Correlations for this compound

| Experiment | Proton Signal | Expected Correlation(s) | Information Gained |

| COSY | H at C3 | H at C4 | Confirms connectivity of pyridine ring protons. |

| H at C4 | H at C3, H at C6 | Confirms connectivity of pyridine ring protons. | |

| Methine H (-CHOH) | Methyl H (-CH₃) | Confirms the ethanol side chain structure. | |

| HSQC | Pyridine Protons | C3, C4, C6 | Assigns specific carbons in the pyridine ring. |

| Methine Proton | Methine Carbon | Assigns the methine carbon. | |

| Methyl Protons | Methyl Carbon | Assigns the methyl carbon. | |

| HMBC | Methyl H (-CH₃) | Methine C, Pyridine C2 | Confirms attachment of ethyl group to the pyridine ring at C2. |

| H at C6 | C2, C4, C5 | Confirms overall ring structure and substituent position. | |

| NOESY | Methine H (-CHOH) | H at C3 | Provides information on the preferred conformation around the C2-C(ethanol) bond. |

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing pharmaceutical compounds in their solid form. europeanpharmaceuticalreview.comresearchgate.net It provides critical information on properties unique to the solid state, such as polymorphism, crystallinity, and molecular dynamics. europeanpharmaceuticalreview.com Unlike solution-state NMR, ssNMR can distinguish between different crystal forms (polymorphs) of this compound, which may exhibit different physical properties. frontiersin.org Because ssNMR is sensitive to the local environment of each nucleus, even subtle differences in molecular packing or conformation will result in distinct spectra. frontiersin.org Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) are standard for analyzing molecular solids. mdpi.com The application of ssNMR would be essential to:

Identify and quantify different polymorphic forms.

Characterize amorphous content within a crystalline sample.

Study the molecular mobility of the pyridine ring and the ethanol side chain in the solid state.

Investigate intermolecular interactions in co-crystals or formulated drug products. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Isotopic Analysis and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of this compound. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would be readily observable in the mass spectrum, serving as a clear diagnostic marker. The molecular ion peak (M⁺) and its isotopic counterpart (M+2) would confirm the presence of one chlorine atom.

Electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. By inducing fragmentation of the parent ion, the resulting daughter ions reveal the underlying structure of the molecule.

Table 2: Plausible HRMS Fragmentation Pattern for this compound

| m/z (for ³⁵Cl) | Proposed Fragment | Formula | Fragmentation Pathway |

| 157.0294 | [C₇H₈ClNO]⁺ | C₇H₈ClNO | Molecular Ion (M⁺) |

| 142.0060 | [C₆H₅ClNO]⁺ | C₆H₅ClNO | Loss of methyl radical (•CH₃) |

| 139.0138 | [C₇H₆ClN]⁺ | C₇H₆ClN | Loss of water (H₂O) |

| 112.0032 | [C₅H₃ClN]⁺ | C₅H₃ClN | Cleavage of the ethanol side chain |

X-ray Crystallography and Single Crystal Diffraction Analysis

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of each atom, bond lengths, bond angles, and torsional angles. rsc.org

The central carbon of the ethanol side chain in this compound is a stereocenter, meaning the molecule is chiral and exists as two enantiomers (R and S). X-ray diffraction analysis of a single crystal grown from an enantiomerically pure sample is the gold standard for determining the absolute configuration. By using anomalous dispersion effects, typically with copper radiation, the true handedness of the molecule can be established without ambiguity. iucr.org

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.org Based on the structure of this compound and data from analogous structures, several key interactions would be expected to dictate its crystal packing. nih.govresearchgate.net The primary interaction would likely be strong O-H···N hydrogen bonds, where the hydroxyl group of one molecule donates its proton to the nitrogen atom of the pyridine ring of a neighboring molecule. researchgate.net This type of interaction often leads to the formation of well-defined chains or ribbons within the crystal. researchgate.net Other significant interactions could include:

π–π Stacking: Face-to-face or offset stacking of the electron-deficient chloropyridine rings. nih.gov

Halogen Bonding: Interactions involving the chlorine atom, such as Cl···Cl or C-Cl···π contacts, can play a significant role in stabilizing the crystal lattice. iucr.org

The interplay of these forces determines the final crystal architecture, influencing physical properties such as melting point, solubility, and stability.

Table 3: Likely Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | O-H (hydroxyl) | N (pyridine) | Primary interaction, likely dictates major packing motif (e.g., chains). researchgate.net |

| π–π Stacking | Pyridine Ring | Pyridine Ring | Contributes to packing efficiency and stability. nih.gov |

| Halogen Interaction | C-Cl | Cl or π-system | Directional interaction that influences supramolecular assembly. iucr.org |

| Weak Hydrogen Bond | C-H (ring/side chain) | O (hydroxyl) | Secondary interactions that provide additional lattice stabilization. iucr.org |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these methods confirm the presence of the hydroxyl group, the substituted pyridine ring, and the alkyl portion of the molecule.

FT-IR Spectroscopy:

In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The spectrum of this compound is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. nist.govresearchgate.net The C-O stretching vibration of the secondary alcohol would likely appear in the 1100-1000 cm⁻¹ range. researchgate.net

The aromatic pyridine ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are anticipated above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically result in a series of sharp bands in the 1600-1400 cm⁻¹ region. nist.gov The substitution pattern on the pyridine ring influences the exact position and intensity of these bands. The C-Cl stretching vibration is expected in the fingerprint region, typically around 800-600 cm⁻¹, although its identification can be complex due to other overlapping absorptions.

Raman Spectroscopy:

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While O-H stretching vibrations are typically weak in Raman spectra, the aromatic ring vibrations are often strong and well-defined. nih.gov The symmetric "ring breathing" mode of the pyridine ring is a particularly strong and characteristic Raman band, expected around 1000 cm⁻¹. chemicalbook.com The C-C stretching of the ethanol side chain would also be visible. Raman spectroscopy is a powerful tool for studying the skeletal vibrations of the molecule. nih.govnist.gov

The following table summarizes the expected characteristic vibrational frequencies for this compound based on the analysis of its functional groups and data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H (Alcohol) | Stretching (H-bonded) | 3400-3200 (broad) | Weak |

| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 |

| C-H (Alkyl) | Stretching | 2980-2850 | 2980-2850 |

| C=C, C=N (Pyridine Ring) | Stretching | 1600-1400 (multiple bands) | 1600-1400 (multiple bands) |

| C-O (Secondary Alcohol) | Stretching | 1100-1000 | Moderate |

| Pyridine Ring | Ring Breathing | Weak/Medium | ~1000 (Strong) |

| C-Cl | Stretching | 800-600 | Moderate |

Note: The values in this table are approximate and based on general spectroscopic correlations. Actual experimental values may vary.

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Characterization

As this compound is a chiral molecule, existing as (R) and (S) enantiomers, chiroptical spectroscopy is essential for their characterization. Electronic Circular Dichroism (ECD) is a key technique in this regard. sigmaaldrich.comresearchgate.net

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netbldpharm.com Enantiomers produce mirror-image ECD spectra. A positive or negative Cotton effect (a characteristic peak or trough in the ECD spectrum) can be used to distinguish between the two enantiomers. bldpharm.com

For this compound, the electronic transitions associated with the chloropyridine chromophore are expected to give rise to ECD signals. The π→π* and n→π* transitions of the pyridine ring, perturbed by the chiral center at the adjacent carbon, would be electronically active. researchgate.net The sign and magnitude of the Cotton effects can be correlated to the absolute configuration ((R) or (S)) of the enantiomer, often through comparison with theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). sigmaaldrich.com

The ECD spectra of the individual enantiomers of this compound would allow for their unambiguous identification and the determination of enantiomeric purity. researchgate.net A racemic mixture would be ECD silent.

| Enantiomer | Expected ECD Spectrum |

| (R)-1-(5-Chloropyridin-2-yl)ethanol | Specific pattern of positive and/or negative Cotton effects |

| (S)-1-(5-Chloropyridin-2-yl)ethanol | Mirror-image spectrum of the (R)-enantiomer |

| Racemic Mixture | No ECD signal |

Note: The specific sign and wavelength of the Cotton effects would require experimental measurement or high-level theoretical prediction.

Conformational Analysis via Spectroscopic and Diffraction Methods

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments, can provide information about the relative orientation of the atoms in solution.

X-ray diffraction studies on single crystals of this compound or its derivatives would provide the most definitive information about its solid-state conformation. This technique can precisely determine bond lengths, bond angles, and the torsional angles that define the molecular conformation. Such studies on related chiral alcohols and pyridine derivatives have been crucial in understanding their solid-state packing and intermolecular interactions.

Computational modeling, using methods like Density Functional Theory (DFT), is also a powerful tool for exploring the potential energy surface of the molecule and identifying the most stable conformers in the gas phase or in solution. These theoretical models can predict the relative energies of different conformers and the barriers to their interconversion.

The combination of these methods would reveal whether specific conformations are preferred due to factors like intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen, or steric hindrance between the substituents.

Computational and Theoretical Chemistry of 1 5 Chloropyridin 2 Yl Ethanol

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized, lowest-energy geometry of molecules. For 1-(5-Chloropyridin-2-yl)ethanol, a DFT calculation would involve solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. This process yields precise bond lengths, bond angles, and dihedral angles.

A typical DFT study, for instance on a related compound like 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), involves geometry optimization starting from an initial guess of the structure mdpi.comnih.gov. The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found. For this compound, key structural parameters such as the C-Cl, C-N, C-C, and C-O bond lengths, as well as the angles within the pyridine (B92270) ring and the ethanol side chain, would be determined. The results of such a calculation would be presented in a table of optimized geometric parameters.

Illustrative Optimized Geometry Parameters for a Substituted Pyridine Derivative This table presents hypothetical data representative of a DFT/B3LYP/6-311G(d,p) calculation for a molecule structurally similar to this compound.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(ring)-Cl | 1.745 |

| Bond Length (Å) | C(ring)-C(side chain) | 1.520 |

| Bond Length (Å) | C(side chain)-O | 1.430 |

| Bond Angle (°) | N(ring)-C(ring)-C(side chain) | 118.5 |

| Bond Angle (°) | C(ring)-C(side chain)-O | 109.8 |

| Dihedral Angle (°) | N(ring)-C(ring)-C(side chain)-O | -65.2 |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy for calculating electronic energies compared to standard DFT, albeit at a greater computational cost. These methods are crucial for predicting reaction energies and activation barriers with high confidence mit.edu.

For this compound, ab initio calculations could be used to determine its precise total electronic energy, ionization potential, and electron affinity. These values are fundamental descriptors of its stability and reactivity. For example, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to estimate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics nih.gov. An MD simulation of this compound would model the movements of its atoms over time by solving Newton's equations of motion.

The primary focus of such a simulation would be the rotation around the single bond connecting the pyridine ring to the ethanol side chain. This rotation determines the spatial orientation of the hydroxyl group relative to the aromatic ring, which can significantly influence the molecule's interaction with its environment or biological targets. MD simulations can reveal the most stable conformations (rotamers) and the energy barriers between them nanobioletters.comtezu.ernet.in. Analysis of the simulation trajectory would yield information on key dihedral angles, root-mean-square deviation (RMSD) of atomic positions, and the radius of gyration, which describes the molecule's compactness nih.gov.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound nih.govmdpi.com. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). Such predictions are invaluable for assigning peaks in an experimental spectrum to specific atoms in the molecule ruc.dkrsc.org.

Vibrational Frequencies: The same DFT framework used for geometry optimization can be employed to calculate the harmonic vibrational frequencies of this compound. These frequencies correspond to the infrared (IR) and Raman spectral peaks mdpi.com. Each calculated frequency is associated with a specific vibrational mode, such as the C-H stretch of the pyridine ring, the O-H stretch of the alcohol, or the C-Cl stretch. Potential Energy Distribution (PED) analysis can be performed to provide a detailed assignment of each experimental band nih.gov. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra mdpi.com.

Illustrative Predicted Vibrational Frequencies for this compound This table presents hypothetical data representative of a DFT/B3LYP calculation. Frequencies are scaled.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Primary Atomic Motion |

|---|---|---|

| O-H stretch | 3650 | Stretching of the hydroxyl bond |

| C-H stretch (aromatic) | 3100 - 3000 | Stretching of C-H bonds on the pyridine ring |

| C-H stretch (aliphatic) | 2980 - 2850 | Stretching of C-H bonds on the ethanol side chain |

| C=N/C=C stretch (ring) | 1600 - 1450 | In-plane stretching of the pyridine ring |

| C-O stretch | 1050 | Stretching of the carbon-oxygen bond |

| C-Cl stretch | 750 | Stretching of the carbon-chlorine bond |

Reaction Pathway Elucidation and Transition State Analysis via Computational Methods

Computational methods are essential for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. For reactions involving this compound, such as its oxidation or esterification, DFT or higher-level ab initio methods can be used to identify the structures of reactants, products, intermediates, and, crucially, transition states rsc.orgmdpi.com.

The process involves locating the saddle points on the potential energy surface that connect reactants to products. The energy of the transition state relative to the reactants defines the activation energy barrier, which is a key determinant of the reaction rate sciforum.net. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a given transition state correctly connects the desired reactant and product minima researchgate.net. This analysis provides a detailed, step-by-step picture of how the reaction proceeds at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a molecule with its biological activity or other properties in a quantitative manner researchgate.net. The foundation of QSAR is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties.

For this compound, a variety of theoretical descriptors can be calculated using its computationally optimized geometry. These descriptors fall into several categories:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges, which describe the electronic distribution and reactivity.

Topological Descriptors: Molecular connectivity indices and shape indices, which quantify the size, shape, and branching of the molecule.

Quantum Chemical Descriptors: Total energy, heat of formation, and polarizability.

These calculated descriptors can then be used as variables in statistical models to predict the activity of this compound and related compounds, guiding the design of new molecules with enhanced properties.

Predicted Intermolecular Interactions and Supramolecular Assembly

While a detailed, data-driven analysis is not currently possible, the molecular structure of this compound allows for a qualitative prediction of the primary intermolecular forces that would likely govern its supramolecular assembly. The molecule possesses three key features that are known to direct crystal packing: a hydroxyl group, a pyridine ring, and a chlorine substituent.

Predicted Interaction Types:

Hydrogen Bonding: The ethanol moiety's hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. It is highly probable that strong O-H···N hydrogen bonds would form, where the hydroxyl proton interacts with the nitrogen atom of the pyridine ring of an adjacent molecule. This is a common and highly directional interaction in pyridyl-alcohol systems. Additionally, O-H···O hydrogen bonds could lead to the formation of catemeric chains or cyclic motifs.

Halogen Bonding: The chlorine atom attached to the pyridine ring at the 5-position can act as a halogen bond donor. This occurs when the region of positive electrostatic potential on the chlorine atom (the σ-hole) interacts with a region of negative potential on a neighboring molecule, such as the nitrogen or oxygen atom. These C-Cl···N or C-Cl···O interactions can play a crucial role in stabilizing the crystal lattice.

Derivatization and Functionalization Strategies of 1 5 Chloropyridin 2 Yl Ethanol

Esterification and Etherification of the Alcohol Group

The secondary alcohol group in 1-(5-chloropyridin-2-yl)ethanol is readily amenable to esterification and etherification reactions. These transformations are fundamental in medicinal chemistry for creating prodrugs, modifying solubility, and altering metabolic stability.

Esterification: The reaction of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, in the presence of a catalyst or a coupling agent, yields the corresponding esters. For instance, acylation with various carboxylic acids can be achieved to produce a library of ester derivatives. researchgate.net

Etherification: The synthesis of ethers from this compound can be accomplished through various methods, most commonly the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Detailed research findings on specific esterification and etherification reactions of this compound are presented in the following table.

| Product Name | Reagents and Conditions | Yield (%) | Reference |

| 1-(5-chloropyridin-2-yl)ethyl acetate | Acetic anhydride, pyridine (B92270) | Not specified | N/A |

| Various (5-chloropyridin-2-yl)alkylamides | Carboxylic acid, 90 min | 87-91 | researchgate.net |

Transformation to Halogenated Derivatives

The hydroxyl group of this compound can be replaced by a halogen atom, providing a key intermediate for further nucleophilic substitution or coupling reactions. Reagents like thionyl chloride (SOCl₂) are commonly employed for this transformation to yield the corresponding chloro derivative. libretexts.orgmasterorganicchemistry.com The reaction with thionyl chloride typically proceeds via an Sₙ2 mechanism, leading to an inversion of stereochemistry at the chiral center. libretexts.orgyoutube.com The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases, which simplifies the purification of the desired product. libretexts.org

| Product Name | Reagents and Conditions | Mechanistic Detail | Reference |

| 2-Chloro-5-(1-chloroethyl)pyridine | Thionyl chloride (SOCl₂) | Sₙ2 mechanism, inversion of configuration | libretexts.org |

Oxidation to Ketones and Carboxylic Acids

Oxidation of the secondary alcohol in this compound can lead to either a ketone or, with further oxidation, a carboxylic acid.

Oxidation to Ketones: The partial oxidation of this compound yields 1-(5-chloropyridin-2-yl)ethanone (B1589478), also known as 5-chloro-2-acetylpyridine. chemicalbook.comchemicalbook.combldpharm.comlongshinebiotech.comchemicalbook.com This transformation can be achieved using a variety of oxidizing agents. The resulting ketone is a valuable intermediate for synthesizing various heterocyclic compounds and has applications in medicinal chemistry.

Oxidation to Carboxylic Acids: More vigorous oxidation conditions can cleave the C-C bond of the ethanol (B145695) side chain, leading to the formation of 5-chloropyridine-2-carboxylic acid. Common oxidizing agents for converting primary alcohols to carboxylic acids include potassium dichromate(VI) in sulfuric acid. libretexts.orgorganic-chemistry.org A milder and more selective method involves using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. nih.govderpharmachemica.com

| Product | Starting Material | Reagents and Conditions | Reference |

| 1-(5-chloropyridin-2-yl)ethanone | This compound | e.g., PCC, DMP | |

| 5-Chloropyridine-2-carboxylic acid | This compound | e.g., KMnO₄, Jones reagent | libretexts.orgorganic-chemistry.orgnih.gov |

Formation of Nitrogen-Containing Derivatives (e.g., Amines, Amides)

The alcohol functionality of this compound can be converted into various nitrogen-containing groups, which is a key strategy for introducing basic centers and hydrogen bond donors/acceptors into the molecule.

Amines: The synthesis of the corresponding amine, 1-(5-chloropyridin-2-yl)ethanamine, can be achieved through several synthetic routes. One common method is the Ritter reaction, where the alcohol is treated with a nitrile in the presence of a strong acid. wikipedia.orgorganic-chemistry.orgyoutube.comambeed.com This reaction proceeds through a carbocation intermediate. organic-chemistry.orgyoutube.com Another approach involves converting the alcohol to a good leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with ammonia (B1221849) or an amine equivalent. prepchem.comorganic-chemistry.orglibretexts.orglibretexts.org Reductive amination of the corresponding ketone, 1-(5-chloropyridin-2-yl)ethanone, is also a viable route. organic-chemistry.orglibretexts.orglibretexts.org

Amides: Amides can be prepared from this compound through a multi-step process. First, the alcohol is converted to an amine as described above. The resulting amine can then be acylated with a carboxylic acid or its derivative using standard amide coupling reagents (e.g., EDC, DCC) or by reaction with an acyl chloride. researchgate.netnih.govnih.govresearchgate.net

| Derivative | Method | Reagents and Conditions | Reference |

| Amine | Ritter Reaction | Nitrile, strong acid | wikipedia.orgorganic-chemistry.orgyoutube.comambeed.com |

| Amine | Reductive Amination of Ketone | NH₃, reducing agent (e.g., NaBH₃CN) | organic-chemistry.orglibretexts.orglibretexts.org |

| Amide | Acylation of Amine | Carboxylic acid, coupling agent | researchgate.netnih.govresearchgate.net |

Selective Functionalization of the Pyridine Ring

The pyridine ring of this compound presents opportunities for functionalization at both the chloro-substituted position and the C-H bonds.

The chlorine atom on the pyridine ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.

Suzuki Coupling: This palladium-catalyzed reaction couples the chloropyridine with a boronic acid or ester, forming a new C-C bond. This is a powerful method for introducing aryl or vinyl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the chloropyridine with an amine. This is a key method for synthesizing arylamines.

Sonogashira Coupling: This reaction, typically catalyzed by palladium and copper, couples the chloropyridine with a terminal alkyne to form an alkynylpyridine derivative.

| Reaction Type | Catalyst | Coupling Partner | Resulting Bond |

| Suzuki Coupling | Palladium complex | Boronic acid/ester | C-C |

| Buchwald-Hartwig Amination | Palladium complex | Amine | C-N |

| Sonogashira Coupling | Palladium/Copper complex | Terminal alkyne | C-C (alkynyl) |

| Stille Coupling | Palladium complex | Organostannane | C-C |

| Heck Coupling | Palladium complex | Alkene | C-C (alkenyl) |

Recent advances in organic chemistry have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying heterocyclic systems. nih.gov For pyridine derivatives, the C-H bonds adjacent to the nitrogen (the α-positions) are often the most reactive sites for such transformations. nih.gov While the 2-position is substituted, the C-H bond at the 6-position could potentially be functionalized. However, meta-C-H functionalization of pyridines is also an emerging area of research. nih.gov

Methods for direct C-H functionalization often involve transition metal catalysis or photochemical activation. These strategies can introduce a variety of functional groups, including aryl, alkyl, and heteroatom-containing moieties. nih.gov

| Functionalization Position | Method | Reagents and Conditions | Reference |

| α to Nitrogen | Transition metal-catalyzed C-H activation | e.g., Pd, Rh, Ir catalysts | nih.gov |

| meta to Nitrogen | Dearomatization-rearomatization | Redox-neutral conditions | nih.gov |

Formation of Complex Polycyclic Architectures

The transformation of this compound into complex polycyclic architectures is a multistep process that hinges on its initial derivatization to introduce functionalities capable of intramolecular cyclization. While direct cyclization of the parent alcohol is not commonly reported, its conversion into suitable precursors opens up a plethora of possibilities for advanced ring-forming reactions. Key strategies for forging new rings onto the pyridine core include intramolecular Heck reactions, radical cyclizations, and photocatalytic methods. These approaches are renowned for their efficacy in constructing complex molecular scaffolds.

A crucial primary step in many of these synthetic routes is the conversion of the ethanol side chain into a more reactive functional group. For instance, dehydration of the alcohol can yield the corresponding vinylpyridine, a versatile precursor for various cyclization reactions. Alternatively, the hydroxyl group can be used as a handle to introduce other moieties that can participate in ring closure.

Intramolecular Heck Reaction:

The intramolecular Heck reaction is a powerful palladium-catalyzed method for the formation of cyclic and polycyclic compounds. wikipedia.org This reaction typically involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org For this compound, this would first require the conversion of the ethanol group into an alkene-containing side chain. A plausible strategy would involve the etherification or esterification of the alcohol with a partner containing a terminal double bond. The resulting molecule, now possessing both the chloropyridyl moiety (the aryl halide) and a tethered alkene, can undergo an intramolecular Heck reaction to form a new fused ring. The regioselectivity of the cyclization (e.g., exo vs. endo) can often be controlled by the reaction conditions and the nature of the tether. wikipedia.org

Table 1: Hypothetical Intramolecular Heck Reaction for the Synthesis of a Fused Pyridine System

| Step | Reactant | Reagents and Conditions | Intermediate/Product | Plausible Yield |

| 1 | This compound | NaH, 4-bromo-1-butene, THF | 2-(1-(But-3-en-1-yloxy)ethyl)-5-chloropyridine | 70-85% |

| 2 | 2-(1-(But-3-en-1-yloxy)ethyl)-5-chloropyridine | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | Fused dihydropyranopyridine derivative | 60-80% |

Radical Cyclization:

Radical cyclizations offer a complementary approach to the construction of polycyclic systems, often under mild conditions and with high functional group tolerance. princeton.edu To utilize this strategy, this compound would need to be derivatized to incorporate a radical precursor and a radical acceptor. For example, the alcohol could be converted into an ester or ether linked to a moiety susceptible to radical generation (e.g., a bromo or iodo-substituted aromatic or aliphatic group). Alternatively, the chloro-substituent on the pyridine ring can act as the radical precursor under certain conditions. The generated radical can then attack a suitably positioned unsaturated bond within the molecule to initiate cyclization. This method has been successfully employed for the synthesis of a variety of polyheterocycles containing pyridine rings. nih.gov

Table 2: Proposed Radical Cyclization Strategy

| Step | Reactant | Reagents and Conditions | Intermediate/Product | Plausible Yield |

| 1 | This compound | Acryloyl chloride, Et₃N, CH₂Cl₂ | (1-(5-Chloropyridin-2-yl)ethyl) acrylate | 85-95% |

| 2 | (1-(5-Chloropyridin-2-yl)ethyl) acrylate | Bu₃SnH, AIBN, Benzene, reflux | Fused lactone derivative | 50-70% |

Photocatalytic Cyclization:

Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions. rsc.org This approach can be harnessed for the synthesis of polycyclic architectures from derivatives of this compound. For instance, a derivative containing an electron-rich moiety could undergo a photocatalytic single-electron transfer (SET) process to generate a radical cation, which could then cyclize onto the pyridine ring or a tethered π-system. The chloro-substituent can also be a site for photocatalytic activation. The versatility of this method allows for a broad range of potential cyclization precursors and resulting polycyclic structures.

Table 3: Conceptual Photocatalytic Cyclization

| Step | Reactant | Reagents and Conditions | Intermediate/Product | Plausible Yield |

| 1 | This compound | NaH, 2-bromo-N,N-dimethylaniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-Dioxane | 1-(5-(2-(Dimethylamino)phenyl)pyridin-2-yl)ethanol | 50-70% |

| 2 | 1-(5-(2-(Dimethylamino)phenyl)pyridin-2-yl)ethanol | Ir(ppy)₃, Blue LEDs, MeCN | Fused dihydropyridophenanthroline derivative | 60-80% |

These derivatization and functionalization strategies underscore the potential of this compound as a versatile building block in the synthesis of complex, multi-ring systems. The choice of strategy would be dictated by the desired target architecture and the compatibility of the functional groups present in the molecule.

Applications of 1 5 Chloropyridin 2 Yl Ethanol in Synthetic Organic Chemistry

Role as a Chiral Building Block in Complex Molecule Synthesis

Enantiomerically pure chiral alcohols are fundamental building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule is crucial for its efficacy and safety. Chiral pyridyl alcohols, such as 1-(5-Chloropyridin-2-yl)ethanol, are important structural motifs found in many biologically active compounds. chim.it The ability to resolve racemic mixtures of pyridyl ethanols, for instance through lipase-catalyzed asymmetric acetylation, allows for the isolation of the desired (R)- or (S)-enantiomer with high enantiomeric purity. acs.org These enantiopure forms can then be utilized in the synthesis of more complex chiral molecules, where the stereocenter of the alcohol is transferred to the final product.

A key application of similar pyridyl ethanol (B145695) derivatives is in the synthesis of pharmaceutical intermediates. For example, a related compound, 2-(5-ethylpyridin-2-yl)ethanol, is a key intermediate in the synthesis of the antidiabetic drug pioglitazone. researchgate.net This highlights the potential of substituted pyridyl ethanols to serve as crucial components in the construction of therapeutic agents. Furthermore, derivatives of this compound, such as Ethyl 2-[(5-Chloropyridin-2-yl)amino]-2-oxoacetate Hydrochloride, are vital intermediates in the synthesis of the anticoagulant drug Edoxaban. nbinno.com This underscores the role of the 1-(5-chloropyridin-2-yl) moiety as a core structural element in modern pharmaceuticals.

Table 1: Examples of Complex Molecules Derived from Pyridyl Ethanol Scaffolds

| Derivative of this compound | Application | Resulting Complex Molecule |

| Ethyl 2-[(5-Chloropyridin-2-yl)amino]-2-oxoacetate Hydrochloride | Pharmaceutical Intermediate | Edoxaban (Anticoagulant) |

Precursor in the Synthesis of Advanced Organic Materials

The pyridine (B92270) moiety within this compound offers opportunities for its incorporation into advanced organic materials. Pyridine and its derivatives are known to be used in the synthesis of polymers and other functional materials. For instance, 2-vinylpyridine (B74390), which can be synthesized from the dehydration of 2-(2-pyridyl)ethanol, is readily polymerized and copolymerized to produce specialty polymers. wikipedia.org A significant application of such polymers is in the production of latex terpolymers used as tire-cord binders, demonstrating the industrial relevance of pyridyl-based materials. wikipedia.org While direct applications of this compound in this area are not extensively documented, its structure suggests potential as a monomer or a modifying agent in the synthesis of functional polymers with tailored properties.

Utilization in the Synthesis of Ligands for Catalysis

Chiral ligands are essential components in asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. Chiral pyridine-containing ligands have proven to be highly effective in a variety of asymmetric catalytic reactions. chim.it The synthesis of such ligands often starts from readily available chiral precursors. A modular approach can be employed to synthesize chiral enantiomerically pure pyridyl alcohols, which can then be converted into more complex ligands. diva-portal.org